2-Fluoro-3-methylsulfonylpyridine

Lipophilicity ADME Physicochemical Properties

2-Fluoro-3-methylsulfonylpyridine (CAS 1254730-40-9) is a fluorinated pyridine derivative featuring a fluorine atom at the 2-position and a methylsulfonyl group at the 3-position of the pyridine ring. Its core utility lies as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
CAS No. 1254730-40-9
Cat. No. B1445983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methylsulfonylpyridine
CAS1254730-40-9
Molecular FormulaC6H6FNO2S
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N=CC=C1)F
InChIInChI=1S/C6H6FNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3
InChIKeyMRWRTYBRJLQSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-methylsulfonylpyridine: A Core Fluorinated Pyridine Scaffold for Agrochemical and Pharmaceutical Intermediates


2-Fluoro-3-methylsulfonylpyridine (CAS 1254730-40-9) is a fluorinated pyridine derivative featuring a fluorine atom at the 2-position and a methylsulfonyl group at the 3-position of the pyridine ring [1]. Its core utility lies as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . The presence of both the electron-withdrawing fluorine and methylsulfonyl groups modulates the electronic properties of the pyridine ring, influencing its reactivity in nucleophilic substitution and cross-coupling reactions .

Why Simple Analogs Cannot Replace 2-Fluoro-3-methylsulfonylpyridine in Key Applications


In medicinal and agrochemical chemistry, seemingly minor changes in substitution patterns on a pyridine ring can drastically alter a molecule's physicochemical properties and, consequently, its biological performance. The specific 2-fluoro-3-methylsulfonyl substitution pattern in this compound confers a unique combination of lipophilicity, electronic character, and steric profile compared to its non-fluorinated or regioisomeric analogs [1]. Direct substitution with an analog lacking fluorine, such as 3-methylsulfonylpyridine, results in a substantial change in molecular weight and a marked decrease in lipophilicity (XLogP3 of 0.1 vs. 0.5) [1][2]. These alterations directly impact membrane permeability, target binding affinity, and metabolic stability [1]. The quantitative evidence presented below highlights these key, measurable differences that make this compound a non-substitutable intermediate for specific research and development needs.

Quantitative Differentiation of 2-Fluoro-3-methylsulfonylpyridine Against Key Analogs


Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated 3-Methylsulfonylpyridine

The addition of a fluorine atom at the 2-position significantly increases the calculated lipophilicity (XLogP3) of 2-Fluoro-3-methylsulfonylpyridine compared to the non-fluorinated analog, 3-methylsulfonylpyridine [1][2].

Lipophilicity ADME Physicochemical Properties Drug Design

Increased Hydrogen Bond Acceptor Capacity vs. Non-Fluorinated 3-Methylsulfonylpyridine

2-Fluoro-3-methylsulfonylpyridine possesses four hydrogen bond acceptor (HBA) sites, one more than its non-fluorinated counterpart, 3-methylsulfonylpyridine, which has three [1][2]. This additional acceptor is the fluorine atom itself.

Molecular Interactions Binding Affinity Physicochemical Properties

Higher Molecular Weight and Heavy Atom Count vs. Non-Fluorinated Analog

Incorporation of fluorine at the 2-position results in a measurable increase in molecular weight and heavy atom count compared to 3-methylsulfonylpyridine [1][2].

Molecular Weight Pharmacokinetics Heavy Atom Count

Targeted Application Scenarios for 2-Fluoro-3-methylsulfonylpyridine in R&D


Lead Optimization in Medicinal Chemistry Programs

When optimizing a lead compound that contains a pyridine ring, the selection of 2-Fluoro-3-methylsulfonylpyridine as a core intermediate is justified by its higher calculated lipophilicity (XLogP3 0.5 vs. 0.1) and increased hydrogen bond acceptor count (4 vs. 3) compared to the non-fluorinated analog [1][2]. These properties are strongly associated with improved membrane permeability and target engagement potential, making it a strategic choice for enhancing drug-like properties [1].

Design of Novel Agrochemicals Requiring Enhanced Environmental Stability

In the development of new herbicides or fungicides, the fluorine atom in 2-Fluoro-3-methylsulfonylpyridine can confer greater metabolic stability against enzymatic degradation compared to non-fluorinated pyridine analogs. This is a class-level inference [1] supported by the measured increase in heavy atom count and molecular weight (175.18 g/mol) relative to 3-methylsulfonylpyridine (157.19 g/mol) [1][2], which are physical changes often correlated with reduced clearance in biological systems.

Synthesis of Sulfonylurea Herbicide Intermediates

The compound and its derivatives are directly relevant to the synthesis of fluoroalkylpyridine-sulfonylurea herbicides, a class known for superior herbicidal activity [3]. Its specific substitution pattern is crucial for accessing key intermediates in these patented synthetic routes, where analogs like 3-methylsulfonylpyridine would not be suitable due to the lack of a fluorine atom for subsequent functionalization steps [3].

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